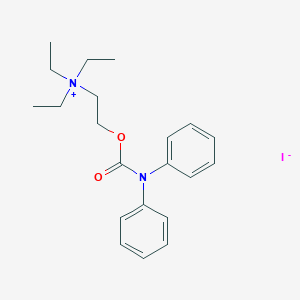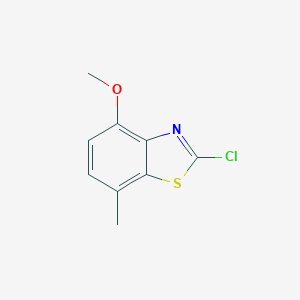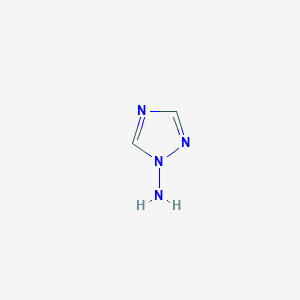![molecular formula C22H26N2O2 B025340 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- CAS No. 19720-45-7](/img/structure/B25340.png)
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound belongs to the class of anthracenedione derivatives, which are known for their ability to inhibit the activity of topoisomerase enzymes.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves the inhibition of topoisomerase enzymes. These enzymes are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- have been extensively studied. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- in lab experiments is its ability to inhibit the activity of topoisomerase enzymes. This makes it a valuable tool for studying the mechanisms of DNA replication and cell division. However, one of the limitations of using this compound is its toxicity. It can be harmful to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- is a synthetic chemical compound that has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- involves several steps, including the reaction of anthracene with nitric acid and sulfuric acid to produce 9,10-anthraquinone. This is followed by the reaction of 9,10-anthraquinone with isobutyraldehyde and ammonium acetate to produce 1,4-bis[(2-methylpropyl)amino]-9,10-anthraquinone. Finally, the compound is oxidized using potassium permanganate to produce 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- has been extensively studied for its potential applications in the field of cancer treatment. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. By inhibiting the activity of these enzymes, 9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- can prevent cancer cells from proliferating and dividing.
Propiedades
Número CAS |
19720-45-7 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]- |
Fórmula molecular |
C22H26N2O2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1,4-bis(2-methylpropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13(2)11-23-17-9-10-18(24-12-14(3)4)20-19(17)21(25)15-7-5-6-8-16(15)22(20)26/h5-10,13-14,23-24H,11-12H2,1-4H3 |
Clave InChI |
AWGCJODNVVGFRV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)CNC1=C2C(=C(C=C1)NCC(C)C)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
19720-45-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



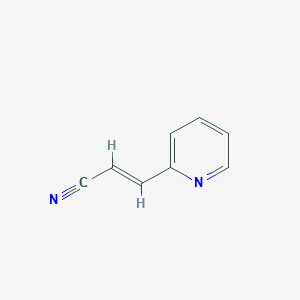
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)

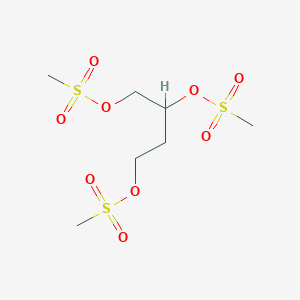
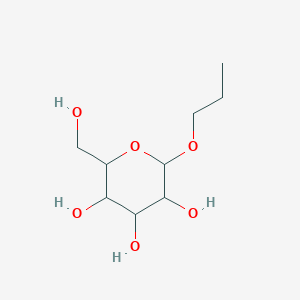

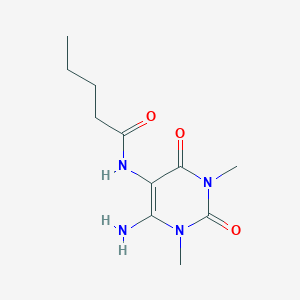
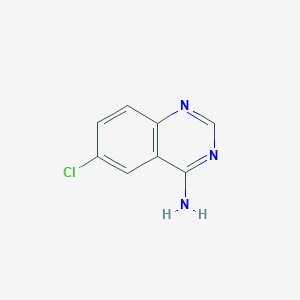
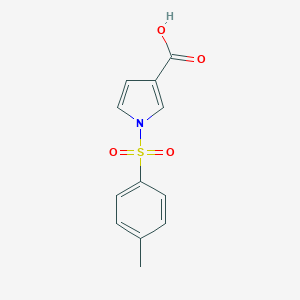
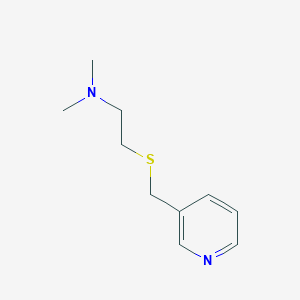
![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)
